Dapsone hydroxylamine (DDS-NHOH) is a primary metabolite of dapsone, a sulfone antimicrobial drug. [, , , , ] It plays a crucial role in scientific research as a tool to investigate the mechanisms of drug-induced hemolytic anemia, methemoglobinemia, and hypersensitivity reactions. [, , , , , , , ]
Synthesis Analysis
Dapsone hydroxylamine can be synthesized by the method described by Uetrecht et al. (1984). [] This method likely involves the oxidation of dapsone to its corresponding hydroxylamine derivative.
Chemical Reactions Analysis
Oxidation: DDS-NHOH can be further oxidized to form the nitroso derivative of dapsone. []
Reduction: DDS-NHOH can be reduced back to dapsone by enzymatic systems involving NADH cytochrome b5 reductase and cytochrome b5. []
Covalent Binding: DDS-NHOH can covalently bind to proteins, particularly hemoglobin and membrane skeletal proteins, leading to cellular damage. [, , , , , , ]
Mechanism of Action
Methemoglobinemia: DDS-NHOH oxidizes the iron moiety of hemoglobin from ferrous (Fe2+) to ferric (Fe3+), producing methemoglobin. Methemoglobin is unable to bind oxygen, leading to impaired oxygen transport and cyanosis. [, , , ]
Hemolytic Anemia: DDS-NHOH induces oxidative damage to erythrocyte membranes by covalently binding to membrane skeletal proteins and potentially through other oxidative mechanisms. This damage leads to decreased erythrocyte deformability, increased splenic uptake, and premature destruction, resulting in hemolytic anemia. [, , , , , , ]
Hypersensitivity Reactions: DDS-NHOH can covalently bind to proteins, forming hapten-protein conjugates. These conjugates can trigger immune responses, potentially leading to hypersensitivity reactions. [, , , , ]
Applications
Investigating Drug-Induced Hemolytic Anemia: DDS-NHOH serves as a valuable tool for studying the mechanisms of drug-induced hemolytic anemia. Its ability to induce oxidative damage to erythrocytes allows researchers to elucidate the pathways leading to red blood cell destruction and explore potential therapeutic interventions. [, , , , , , ]
Understanding Methemoglobinemia: DDS-NHOH's potent methemoglobin-forming ability makes it a crucial tool for investigating the mechanisms and risk factors associated with methemoglobinemia. [, , , ]
Exploring Drug Hypersensitivity Reactions: DDS-NHOH's ability to form hapten-protein conjugates provides insights into the mechanisms of drug hypersensitivity reactions, particularly those involving sulfonamides and sulfones. Researchers utilize DDS-NHOH to investigate the role of bioactivation, antigen presentation, and immune cell activation in these reactions. [, , , , ]
Developing In Vitro Toxicity Tests: DDS-NHOH is used in in vitro toxicity testing systems to assess the potential of drugs and xenobiotics to cause red blood cell damage and methemoglobinemia. These models help predict drug safety profiles and identify potential risks. [, ]
Related Compounds
Dapsone
Compound Description: Dapsone is a sulfone antimicrobial drug used to treat leprosy, malaria, and inflammatory dermatoses. It is also used to prevent and treat opportunistic infections in immunocompromised patients. []
Relevance: Dapsone is the parent compound of Dapsone hydroxylamine. Dapsone itself is not directly hemolytic but undergoes metabolic activation to form the toxic metabolite, Dapsone hydroxylamine. [, , ]
Monoacetyldapsone
Compound Description: Monoacetyldapsone is a metabolite of Dapsone formed by N-acetylation. It is generally considered less toxic than Dapsone hydroxylamine. [, ]
Relevance: Like Dapsone, Monoacetyldapsone can also undergo N-hydroxylation to form Monoacetyldapsone hydroxylamine. [] The formation and disposition of both Dapsone hydroxylamine and Monoacetyldapsone hydroxylamine are relevant to understanding the overall toxicity of Dapsone. []
Monoacetyldapsone hydroxylamine
Compound Description: Monoacetyldapsone hydroxylamine is an N-hydroxylated metabolite of Monoacetyldapsone. []
Relevance: Monoacetyldapsone hydroxylamine, along with Dapsone hydroxylamine, are considered responsible for the hemolytic effects observed with Dapsone administration. Studies have shown that both metabolites are equipotent and equally capable of forming methemoglobin. [] Their relative contribution to dapsone-induced toxicity in vivo depends on their disposition. []
Sulfamethoxazole
Compound Description: Sulfamethoxazole is a sulfonamide antibiotic often used in combination with Trimethoprim. Like Dapsone, it can also cause hypersensitivity reactions. []
Relevance: Sulfamethoxazole is structurally similar to Dapsone and can also be N-hydroxylated to form Sulfamethoxazole hydroxylamine. [, ] Comparing their metabolism and toxicity helps understand the mechanisms of sulfonamide-induced adverse reactions. Research suggests that the differing incidence of adverse reactions between Sulfamethoxazole and Dapsone might be due to differences in the reactivity and disposition of their respective hydroxylamine metabolites. []
Sulfamethoxazole hydroxylamine
Compound Description: Sulfamethoxazole hydroxylamine is the N-hydroxylated metabolite of Sulfamethoxazole. [, ]
Relevance: Comparing the toxicity of Sulfamethoxazole hydroxylamine to Dapsone hydroxylamine can offer insights into the mechanisms of sulfonamide-induced adverse reactions. For instance, studies on their methemoglobin-forming capacity suggest that Dapsone hydroxylamine is more potent than Sulfamethoxazole hydroxylamine. [] This difference in reactivity with hemoglobin, along with potential differences in disposition, may explain the higher incidence of Dapsone-induced hemotoxicity compared with Sulfamethoxazole-induced hypersensitivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Chromium picolinate is a chemical compound that is widely used as a dietary supplement due to its potential health benefits. It is a combination of chromium and picolinic acid, which is a natural chelator that helps to improve the absorption of chromium in the body. Chromium picolinate has been studied extensively for its potential therapeutic effects, including its role in regulating blood sugar levels, improving insulin sensitivity, and reducing inflammation.
Chrysobactin is a catechol-type siderophore with a structure of D-lysyl-L-serine substituted on N(2) of the lysyl residue by a 2,3-dihydroxybenzoyl group. It is produced by the Gram-negative bacillus Dickeya dadantii (previously known as Erwinia chrysanthem). Only the catecholate hydroxyl groups participate in metal coordination, so chrysobactin cannot provide full 1:1 coordination of Fe(III); at neutral pH and concentrations of about 0.1 mM, ferric chrysobactin exists as a mixture of bis and tris complexes. It has a role as a siderophore and a bacterial metabolite. It is a member of catechols, a dipeptide, a monocarboxylic acid, a primary alcohol and a primary amino compound.
CHS-111 is a benzyl indazole compound which inhibits superoxide anion (O(2)(-)) generation. CHS-111 also reduced the fMLP- but not phorbol ester-stimulated PLD activity (IC(50) 3.9±1.2μM). CHS-111 inhibits the interaction of PLD1 with ADP-ribosylation factor (Arf) 6 and Ras homology (Rho) A, and reduces the membrane recruitment of RhoA in fMLP-stimulated cells.
2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine, also known as CPG-37157, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This paper aims to provide a comprehensive overview of the synthesis, chemical structure, biological activity, and potential applications of CPG-37157.
Chymostatin is a potent and selective inhibitor of chymotrypsin-like serine proteases. It was first isolated from Streptomyces sp. by Umezawa et al. in 1968. Since then, it has been extensively studied for its potential therapeutic and industrial applications.
CHZ868 or CHZ-868 is a potent and selective type II JAK inhibitor which demonstrates activity in JAK inhibitor persistent cells, murine MPN models, and MPN patient samples. CHZ868 showed significant activity in murine MPN models and induced reductions in mutant allele burden not observed with type I JAK inhibitors. CHZ868 stabilizes JAK2 in an inactive conformation. CHZ868 potently suppressed the growth of CRLF2-rearranged human B-ALL cells, abrogated JAK2 signaling, and improved survival in mice with human or murine B-ALL. CHZ868 and dexamethasone synergistically induced apoptosis in JAK2-dependent B-ALLs and further improved in vivo survival compared to CHZ868 alone. CHZ868 may be useful for patients with JAK2-dependent leukemias and other disorders.